molecular formula C12H7ClFNO B8399810 2-Chloro-4-(4-fluorobenzoyl)-pyridine

2-Chloro-4-(4-fluorobenzoyl)-pyridine

Cat. No. B8399810
M. Wt: 235.64 g/mol
InChI Key: RVYBLHALOGRSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614833

Procedure details

0.88 g 4-(4-fluorobenzoyl)-pyridine N-oxide and 50 ml POCl3 are refluxed for 2 hrs. Excess POCl3 is distilled at normal pressure. The crude is treated with slightly alkaline cold water and then extracted with methylene chloride. Working as usual affords 0.80 g of title product, identical with that obtained by the Friedel-Crafts process (see Ex. 3d).
Name
4-(4-fluorobenzoyl)-pyridine N-oxide
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][N+:11]([O-])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:12]1[CH:13]=[C:8]([C:6](=[O:7])[C:5]2[CH:15]=[CH:16][C:2]([F:1])=[CH:3][CH:4]=2)[CH:9]=[CH:10][N:11]=1

Inputs

Step One
Name
4-(4-fluorobenzoyl)-pyridine N-oxide
Quantity
0.88 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=[N+](C=C2)[O-])C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess POCl3 is distilled at normal pressure
ADDITION
Type
ADDITION
Details
The crude is treated with slightly alkaline cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.